molecular formula C12H17NO2 B1651820 N-tert-Butyl-2-(hydroxymethyl)benzamide CAS No. 134750-51-9

N-tert-Butyl-2-(hydroxymethyl)benzamide

Cat. No.: B1651820
CAS No.: 134750-51-9
M. Wt: 207.27 g/mol
InChI Key: MDNJMSNAIMZUNN-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(hydroxymethyl)benzamide is a chemical compound of significant interest in modern medicinal chemistry and chemical biology research. As a benzamide derivative featuring a tert-butyl group and a hydroxymethyl substituent, it serves as a valuable scaffold for the development of novel bioactive molecules. Compounds within this chemical class have gained prominence for their role in the development of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality in drug discovery. Research indicates that non-phthalimide benzamide-type derivatives can function as ligands for the E3 ubiquitin ligase cereblon (CRBN), a primary target in targeted protein degradation . These ligands are being explored to overcome limitations of traditional immunomodulatory drugs, such as their inherent instability and off-target effects . The structural features of this benzamide, particularly the hydroxymethyl group, provide a versatile handle for synthetic chemists to conjugate the molecule to other functional groups or target-binding ligands, facilitating the creation of bifunctional PROTAC degraders aimed at proteins previously considered "undruggable" . This makes this compound a compound of high value for researchers working in areas of oncology, immunology, and chemical probe development. This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-11(15)10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNJMSNAIMZUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566816
Record name N-tert-Butyl-2-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134750-51-9
Record name N-tert-Butyl-2-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Innovations in Synthetic Methodologies for N Tert Butyl 2 Hydroxymethyl Benzamide

Direct Synthetic Routes and Optimization Strategies

The construction of N-tert-Butyl-2-(hydroxymethyl)benzamide can be approached through several strategic pathways, primarily focusing on the efficient formation of the amide bond and the introduction of the hydroxymethyl group at the ortho position of the benzene (B151609) ring.

Amide Bond Formation Approaches

The most direct route to this compound involves the coupling of 2-(hydroxymethyl)benzoic acid with tert-butylamine. This transformation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine. Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov

Alternative approaches to forming N-tert-butyl amides include the Ritter reaction, where a nitrile is reacted with a source of a tert-butyl cation, such as tert-butanol (B103910) or di-tert-butyl dicarbonate (B1257347), under acidic or Lewis acid-catalyzed conditions. researchgate.net For instance, 2-cyanobenzyl alcohol could theoretically be a substrate for a Ritter-type reaction to yield the target compound, although this specific transformation is less commonly reported. A study by Yang et al. demonstrated the utility of Cu(OTf)₂ as a catalyst for the synthesis of various N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate under solvent-free conditions, offering a potentially efficient and milder alternative to traditional methods. researchgate.net

Table 1: Representative Amide Bond Formation Methodologies

Precursor 1 Precursor 2 Coupling Reagent/Catalyst Solvent Temperature Yield (%)
2-(Hydroxymethyl)benzoic acid tert-Butylamine EDCI, HOBt DMF Room Temp. Good to Excellent nih.gov
2-(Hydroxymethyl)benzoic acid tert-Butylamine Thionyl Chloride, then amine Toluene Reflux Moderate to Good
2-Cyanobenzyl alcohol Di-tert-butyl dicarbonate Cu(OTf)₂ Solvent-free Room Temp. Good researchgate.net

Note: Yields are generalized based on similar reactions reported in the literature, as specific yield data for this compound via all these routes is not extensively documented.

Introduction of the Hydroxymethyl Moiety

An alternative synthetic strategy involves the introduction of the hydroxymethyl group onto a pre-formed N-tert-butyl benzamide (B126) scaffold. A powerful method for achieving this is through directed ortho-lithiation. wikipedia.orglookchem.com The tertiary amide group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the ortho-position of the aromatic ring. The resulting aryllithium species can then be quenched with an appropriate electrophile, such as formaldehyde (B43269) or a synthetic equivalent, to introduce the hydroxymethyl group. wikipedia.org

Another plausible, though less direct, route would be the reduction of an ortho-formyl precursor, N-tert-butyl-2-formylbenzamide. This aldehyde could be synthesized and then reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), providing the desired hydroxymethyl functionality.

Table 2: Strategies for Introducing the Hydroxymethyl Group

Starting Material Reagents Key Intermediate Subsequent Step

Stereoselective Synthesis Considerations

While this compound itself is achiral, the introduction of stereocenters in its derivatives is a key consideration for applications in asymmetric synthesis and medicinal chemistry. For instance, if the synthetic route proceeds through a ketone precursor, such as N-tert-butyl-2-(acyl)benzamide, the asymmetric reduction of the ketone would yield a chiral secondary alcohol. This can be achieved using chiral reducing agents or catalysts.

Furthermore, the principles guiding the synthesis of atropisomeric benzamides, which are chiral due to restricted rotation around the aryl-carbonyl bond, can be relevant. nih.govdatapdf.comacs.org Although the N-tert-butyl group may not provide a sufficiently high rotational barrier for stable atropisomerism at room temperature, the methodologies developed for asymmetric ortho-functionalization could be adapted for the enantioselective synthesis of derivatives of the target compound. nih.govdatapdf.comacs.org For example, using a chiral catalyst could, in principle, lead to the enantioselective introduction of a functional group at the benzylic position of the hydroxymethyl moiety.

Derivative Synthesis and Functionalization

The presence of two reactive functional groups, the hydroxymethyl group and the N-H bond of the amide, allows for a wide range of derivatization strategies for this compound.

Modifications at the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is amenable to various transformations, most notably esterification and etherification. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding acetate (B1210297) ester.

Etherification can be carried out using methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether.

Table 3: Representative Modifications of the Hydroxymethyl Group

Reaction Type Reagent Base/Catalyst Product Type
Esterification Acetyl Chloride Triethylamine O-Acetyl derivative
Esterification Benzoic Acid DCC, DMAP O-Benzoyl derivative
Etherification Methyl Iodide Sodium Hydride O-Methyl ether
Etherification Benzyl Bromide Sodium Hydride O-Benzyl ether

Derivatization of the Benzamide Nitrogen

The nitrogen atom of the benzamide group can also be functionalized, although this can be more challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine. N-alkylation can be achieved by treating the amide with a strong base to generate the corresponding amidate, followed by reaction with an alkylating agent.

More sophisticated methods, such as palladium-catalyzed N-arylation (Buchwald-Hartwig amination), offer a powerful tool for forming N-aryl derivatives. strath.ac.ukresearchgate.netrsc.org This reaction typically involves the coupling of the amide with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While challenging, these methods provide access to a diverse range of N-substituted derivatives that would be difficult to synthesize through direct amidation.

Table 4: Potential Derivatization at the Benzamide Nitrogen

Reaction Type Reagent Catalyst/Base Product Type
N-Alkylation Methyl Iodide NaH N-Methyl derivative
N-Arylation Phenyl Bromide Pd(OAc)₂, Xantphos, Cs₂CO₃ N-Phenyl derivative
N-Acylation Acetic Anhydride Pyridine N-Acetyl derivative (diacylation possible)

Substituent Effects on Synthetic Outcomes

The synthesis of N-tert-butyl benzamides is significantly influenced by the nature and position of substituents on the aromatic ring. While direct studies on the synthesis of this compound are not extensively detailed in the literature, a clear understanding of substituent effects can be derived from research on analogous substituted benzamides. The position of the substituent is particularly critical, with notable differences observed between ortho, meta, and para-substituted starting materials.

Research into the synthesis of N-tert-butyl amides via the Ritter reaction, using nitriles and di-tert-butyl dicarbonate catalyzed by Copper(II) triflate, demonstrates that aromatic nitriles with substituents at the para and meta positions generally result in good to excellent yields. researchgate.net However, when the substituent is at the ortho position, a discernible decrease in yield is often observed. researchgate.net For instance, the synthesis of N-(tert-butyl)-2-methylbenzamide from 2-methylbenzonitrile resulted in a significantly lower yield (46%) compared to its meta (82%) and para-substituted counterparts. researchgate.net This suggests that steric hindrance from the ortho substituent impedes the approach of the reagents to the reaction center.

This trend is not unique to the Ritter reaction. Studies on the Wittig rearrangement of N-butylbenzamides also highlight the impact of ortho substituents. While the reaction proceeds successfully for ortho-substituted systems with methyl, methoxy, and fluoro groups, the isolated yields are generally lower than for the corresponding para-isomers. nih.gov Computational studies on ortho-substituted tertiary aromatic amides further explain this phenomenon, revealing that steric repulsion between the ortho-substituent and the amide oxygen atom leads to an increased energy barrier for rotation around the N–C(O) and C–C(O) bonds. nsf.gov This restricted conformation can influence the molecule's reactivity in subsequent synthetic steps. nsf.gov

In the specific case of this compound, the ortho hydroxymethyl (-CH₂OH) group presents unique considerations:

Steric Hindrance : The hydroxymethyl group at the ortho position creates steric bulk, which can lower reaction yields compared to a para-substituted analogue, consistent with general findings for ortho-substituted benzamides. researchgate.netnih.gov

Electronic Effects : Unlike strongly electron-withdrawing groups like nitro or chloro, which have been shown to decrease activity in certain benzamide series, the hydroxymethyl group has different electronic properties that can influence the reactivity of the aromatic ring and the carbonyl group. nih.gov

Functional Group Interference : The hydroxyl moiety is a potential site for side reactions. In syntheses involving strong bases (like butyllithium (B86547) used in some metalation reactions) or highly electrophilic reagents, the hydroxyl group may require a protection-deprotection strategy to prevent unwanted reactions and ensure the desired amide formation.

The following table summarizes the effect of substituent position on the yield of N-tert-butyl benzamides synthesized via a Copper-catalyzed Ritter reaction. researchgate.net

Table 1: Effect of Substituent Position on Reaction Yield

Benzonitrile Reactant Substituent Position Product Yield (%)
2-Methylbenzonitrile -CH₃ Ortho N-(tert-butyl)-2-methylbenzamide 46
3-Methylbenzonitrile -CH₃ Meta N-(tert-butyl)-3-methylbenzamide 82

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amides, including this compound, is a key focus of modern chemical research, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has specifically identified "amide formation avoiding poor atom economy reagents" as a top research priority. walisongo.ac.id

Traditional methods for synthesizing amides, such as those using acid chlorides or standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often suffer from poor atom economy and generate significant waste products that can be difficult to remove. walisongo.ac.id Greener alternatives are actively being explored and can be directly applied to the synthesis of this compound.

One prominent green approach is the use of boric acid as a catalyst . This method involves the direct condensation of a carboxylic acid (2-(hydroxymethyl)benzoic acid) with an amine (tert-butylamine). The key advantages of this route are its catalytic nature, the use of a less hazardous catalyst, and the generation of water as the sole byproduct, leading to a high atom economy. walisongo.ac.id Although it may require longer reaction times, the simplified workup, often involving direct precipitation of the product, makes it an attractive green alternative. walisongo.ac.id

Another sustainable strategy involves the use of iron(III) sulfate (B86663) as a catalyst in water . This method facilitates the rearrangement of 2-alkyl-3-aryloxaziridines, which can be formed in a one-pot synthesis from the corresponding aldehyde and amine. acs.org Performing the reaction in water as a solvent and using an earth-abundant and non-toxic metal catalyst like iron(III) sulfate aligns with multiple green chemistry principles. acs.org

Furthermore, innovative reagents are being developed to make amide synthesis more environmentally benign. Tert-butyl nitrite (B80452) (TBN) has been identified as a versatile, non-toxic reagent that can be used for various transformations under mild, metal-free conditions. rsc.orggoogle.com It can serve as a source for the tert-butyl group in the synthesis of N-tert-butyl amides from nitriles and water, offering a heat- and acid-free pathway. rsc.org

A comparative analysis of different synthetic routes for amide formation using green chemistry metrics highlights the advantages of these newer methods. walisongo.ac.id

Table 2: Comparison of Green Chemistry Metrics for Amide Synthesis Methods

Metric Acid Chloride Route Coupling Reagent (HATU) Route Boric Acid Catalysis Route Ideal Value
Atom Economy 53% 36% 89% 100%
Reaction Mass Efficiency 35% 29% 61% 100%
Process Mass Intensity (PMI) 48 62 19 1

Data derived from a comparative study on the synthesis of N-benzylhydrocinnamamide and is illustrative of the principles applicable to this compound synthesis. walisongo.ac.id

As the data indicates, the boric acid catalyzed route is superior in terms of atom economy, reaction mass efficiency, and process mass intensity (which measures the total mass of input materials to the mass of the final product). walisongo.ac.id Adopting such methodologies for the production of this compound would represent a significant step towards a more sustainable chemical manufacturing process.

Mechanistic Investigations of Reactions Involving N Tert Butyl 2 Hydroxymethyl Benzamide

Reaction Kinetics and Rate-Determining Steps

The aqueous decomposition of N-(hydroxymethyl)benzamide derivatives, including the N-tert-butyl variant, exhibits distinct kinetic profiles that are dependent on the pH of the solution. researchgate.netnih.gov Kinetic studies performed across a wide pH range (0-14) demonstrate that the reaction can proceed through several different mechanisms, each with its own rate law and rate-determining step. researchgate.net

At low pH, the reaction is characterized by specific acid catalysis, showing a first-order dependence on the concentration of hydronium ions. nih.govbohrium.com Conversely, in neutral to moderately basic conditions, the reaction rate is first-order with respect to hydroxide (B78521) ion concentration, indicating specific base catalysis. nih.govbohrium.com A key kinetic feature is observed at very high hydroxide concentrations, where the reaction rate becomes independent of the hydroxide concentration (zero-order). nih.govbohrium.comamazonaws.com This kinetic plateau is a hallmark of a mechanism involving a pre-equilibrium step, where the rate-determining step changes. researchgate.netamazonaws.com

pH-Dependent Reaction Pathways and Catalysis

The reactivity of N-tert-Butyl-2-(hydroxymethyl)benzamide is profoundly influenced by pH, with distinct catalytic mechanisms operating in acidic, basic, and neutral solutions. researchgate.net

Under acidic conditions (typically pH 0-4), the decomposition of N-(hydroxymethyl)benzamide derivatives is subject to specific acid catalysis. researchgate.netnih.gov The reaction rate in this regime shows a first-order dependence on the hydronium ion concentration. bohrium.com The proposed mechanism involves the rapid, reversible protonation of the hydroxyl group of the carbinolamide. This protonation converts the poor leaving group, a hydroxide ion (-OH), into a much better leaving group, a water molecule (H₂O). The subsequent C-O bond cleavage is the rate-limiting step, leading to the formation of a resonance-stabilized N-acyliminium ion intermediate, which is then rapidly hydrolyzed by water to yield the final products: 2-formylbenzamide (B1283742) (or its subsequent products) and the corresponding amine. The reaction is considered a specific acid-catalyzed process because the rate is dependent on the pH of the solution rather than the concentration of a general acid buffer. researchgate.net

In neutral and basic media (pH > 7), a specific base-catalyzed mechanism is dominant. researchgate.netnih.gov Kinetic studies reveal a first-order dependence on hydroxide concentration at lower pH values, which transitions to a zero-order dependence at high hydroxide concentrations. researchgate.netamazonaws.com This kinetic behavior is characteristic of an elimination unimolecular conjugate base (E1cB)-like mechanism. researchgate.netmasterorganicchemistry.com

The mechanism proceeds in two steps:

Deprotonation: A hydroxide ion acts as a specific base, removing the proton from the hydroxymethyl group in a rapid pre-equilibrium step to form an alkoxide intermediate (the conjugate base). researchgate.netmasterorganicchemistry.com

Elimination: The resulting alkoxide intermediate then undergoes a slower, rate-limiting elimination of the benzamidate anion to form formaldehyde (B43269) and the N-tert-butylbenzamidate anion. researchgate.net

In the intermediate pH range (approximately pH 4-7), where the concentrations of both hydronium and hydroxide ions are low, neither the acid-catalyzed nor the base-catalyzed pathway is kinetically dominant. researchgate.net In this region, a pH-independent reaction pathway is observed, which has been attributed to a water-catalyzed or spontaneous decomposition mechanism. researchgate.netnih.gov In this pathway, a water molecule may act as a weak general base to assist in the removal of the hydroxyl proton, or it may act as a nucleophile in a concerted or stepwise process. The contribution of this pathway is generally modest compared to the catalyzed reactions at the extremes of the pH scale.

Table 1: Summary of pH-Dependent Reaction Pathways for N-(hydroxymethyl)benzamide Derivatives

pH RangeCatalysis TypeProposed MechanismKinetic DependenceRate-Determining Step
0-4Specific AcidProtonation of -OH, followed by loss of H₂OFirst-order in [H₃O⁺]C-O bond cleavage
4-7Water-MediatedSpontaneous or water-assisted decompositionpH-independent-
7-10Specific BaseE1cB-likeFirst-order in [HO⁻]Deprotonation of -OH
>10Specific BaseE1cB-likeZero-order in [HO⁻]Breakdown of alkoxide intermediate

Competition Between Reaction Pathways (e.g., Amidic Hydrolysis)

Under most conditions, the decomposition of this compound proceeds via the pathways involving the cleavage of the C-N bond or the C-O bond of the carbinolamide functionality. However, under strongly basic conditions, another reaction pathway can become competitive: amidic hydrolysis. researchgate.net

For some N-(hydroxymethyl)benzamide derivatives, studies have shown that at very high hydroxide concentrations (e.g., 1M KOH), the hydrolysis of the amide bond itself becomes a significant competing reaction. researchgate.net This pathway involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to the cleavage of the amide bond to form 2-(hydroxymethyl)benzoic acid and tert-butylamine. An intramolecular general-base catalyzed mechanism has been proposed for this amidic hydrolysis, where the adjacent hydroxymethyl group may participate in the reaction. researchgate.net

Elucidation of Transition States and Intermediates

Direct spectroscopic observation of transition states is not feasible, but their structures and the existence of intermediates can be inferred from kinetic data and mechanistic studies. For reactions involving this compound, the most well-characterized intermediate is the alkoxide anion formed during the base-catalyzed E1cB-like decomposition. researchgate.netamazonaws.com

The kinetic shift from first-order to zero-order dependence on hydroxide concentration provides strong evidence for a two-step mechanism involving this intermediate. bohrium.comamazonaws.com The saturation kinetics imply that at high base concentrations, the substrate is almost entirely converted to the alkoxide intermediate before it undergoes the rate-limiting elimination step. The pKa for the deprotonation of the hydroxyl group in the related N-(hydroxymethyl)benzamide has been determined to be around 13.05, which is consistent with the formation of the alkoxide under strongly basic conditions. amazonaws.com

In the acid-catalyzed pathway, the key intermediate is a resonance-stabilized N-acyliminium cation. This species is formed after the rate-limiting departure of a water molecule from the protonated carbinolamide. The stability of this cation facilitates the reaction under acidic conditions. While highly reactive and transient, its existence is a cornerstone of the proposed mechanism for acid-catalyzed hydrolysis of carbinolamides and related compounds. The elucidation of these intermediates is crucial for understanding the reactivity and stability of this compound across different chemical environments.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies and Absolute Configuration Determination

X-ray crystallography provides definitive information on the solid-state structure of molecules, including bond lengths, angles, and intermolecular interactions that define the crystal lattice.

Furthermore, intermolecular hydrogen bonds play a crucial role in building the crystal lattice. A chain-forming O−H···O=C interaction is observed, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. researchgate.net This head-to-tail arrangement links the molecules into extended chains, which are then packed together through other forces.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical phenomenon in materials science and pharmaceuticals. The analogue N-[2-(hydroxymethyl)phenyl]benzamide has been shown to exhibit polymorphism, crystallizing in two different forms, I and II. researchgate.net Both polymorphs crystallize in the same space group (P21/n) but possess different unit cell parameters and distinct crystal packing arrangements. researchgate.net

The primary difference between the two forms lies in the nature of the dispersive π-π stacking interactions. researchgate.net

In Polymorph I , the more stable form, the O−H···O═C hydrogen bond and π-π stacking interactions occur within the same molecule-to-molecule pairing. This combined interaction is energetically favorable and accounts for a significant portion of the total lattice energy. researchgate.net

In Polymorph II , the less stable form, the hydrogen bonding and π-stacking interactions are segregated into different molecular pairings. researchgate.net This polymorph undergoes a phase transition to the more stable Form I at 85 °C. researchgate.net

This behavior suggests that N-tert-Butyl-2-(hydroxymethyl)benzamide may also be capable of forming multiple polymorphic structures, with stability being dictated by the efficiency of its hydrogen bonding and π-stacking interactions. The bulky tert-butyl group would likely influence the specifics of the crystal packing, potentially creating different packing motifs compared to its N-phenyl analogue.

Table 1: Crystallographic Data for Polymorphs of the Analogous N-[2-(hydroxymethyl)phenyl]benzamide researchgate.net
ParameterPolymorph I (Stable)Polymorph II (Metastable)
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/n
Key Intramolecular BondN−H···O(H)N−H···O(H)
Key Intermolecular BondO−H···O=CO−H···O=C
Distinguishing FeatureCombined H-bond and π-stacking in one molecular pairSeparated H-bond and π-stacking interactions
Thermal BehaviorStableTransitions to Form I at 85 °C

Solution-State Conformational Preferences (e.g., using advanced NMR techniques)

In solution, molecules are free from the constraints of a crystal lattice and can adopt a wider range of conformations. The conformational behavior of amides in solution is often dominated by hindered rotation around the amide C-N bond. This restricted rotation can lead to the existence of distinct Z (trans) and E (cis) rotamers, which can be observed and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.br

For tertiary amides, the energy barrier to rotation is significant, often allowing for the detection of both isomers in solution at room temperature. scielo.br Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be instrumental in elucidating the preferred conformation of this compound in solution. These experiments detect through-space proximity between protons. For instance, a NOESY experiment could distinguish between the E and Z forms by identifying correlations between the tert-butyl protons and specific protons on the benzamide (B126) aromatic ring. While specific advanced NMR studies on this compound are not detailed in the surveyed literature, the principles of amide conformational analysis are well-established. scielo.brnih.gov

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks and Their Energetics

A key structural feature of molecules with a 2-(hydroxymethyl)benzamide (B1606057) core is the propensity to form an intramolecular hydrogen bond. In a closely related compound, N-[2-(hydroxymethyl)phenyl]benzamide, a ring-forming intramolecular N−H···O(H) hydrogen bond is observed. researchgate.net This interaction occurs between the amide hydrogen and the oxygen of the adjacent hydroxymethyl group. This type of hydrogen bond is crucial in establishing a relatively planar and rigid conformation of the molecule, which can influence its packing in the crystalline state.

Intramolecular Interaction Description Impact on Conformation
N-H···O(H)Hydrogen bond between the amide proton (donor) and the hydroxyl oxygen (acceptor).Creates a six-membered pseudo-ring, leading to a more planar and rigid molecular conformation.

This interactive table summarizes the key intramolecular hydrogen bonding pattern.

In addition to intramolecular interactions, N-tert-Butyl-2-(hydroxymethyl)benzamide is capable of forming significant intermolecular hydrogen bonds, which are fundamental to its self-assembly into larger supramolecular structures. Based on studies of analogous structures, a prominent intermolecular interaction is a chain-forming O−H···O=C hydrogen bond. researchgate.net In this motif, the hydroxyl group of one molecule donates its hydrogen to the carbonyl oxygen of a neighboring molecule. This head-to-tail arrangement links the molecules into extended chains or ribbons.

The amide N-H group, if not participating in an intramolecular hydrogen bond, is also a potential donor for intermolecular N-H···O bonds, further stabilizing the crystal lattice. The interplay between these different hydrogen bonding possibilities can give rise to polymorphism, where different crystalline forms of the same compound exhibit distinct physical properties.

Intermolecular Motif Donor Acceptor Resulting Structure
O-H···O=CHydroxyl Group (O-H)Carbonyl Oxygen (C=O)Formation of molecular chains.
N-H···O=CAmide Group (N-H)Carbonyl Oxygen (C=O)Dimer formation or chain propagation.

This interactive table details the primary intermolecular hydrogen bonding motifs.

Crystal Engineering and Self-Assembly Propensities

The predictable and directional nature of the hydrogen bonds in this compound makes it an interesting candidate for crystal engineering. By understanding the preferred hydrogen bonding motifs, it is possible to predict and potentially control the self-assembly of the molecules into specific crystalline architectures. The combination of the intramolecular N-H···O hydrogen bond, which planarizes the molecule, and the intermolecular O-H···O=C hydrogen bond, which directs chain formation, provides a robust framework for designing ordered solid-state structures.

In the analogous N-[2-(hydroxymethyl)phenyl]benzamide, it has been observed that dispersive interactions due to π-π stacking also play a crucial role in differentiating between polymorphs. researchgate.net The interplay between the strong, directional hydrogen bonds and the weaker, less directional dispersive forces ultimately determines the most stable crystal packing. The bulky tert-butyl group in this compound would likely influence the efficiency of π-π stacking, potentially favoring structures where steric hindrance is minimized.

Role of Non-Covalent Interactions in Molecular Recognition

The functional groups present in this compound are capable of participating in molecular recognition events. The hydrogen bond donor and acceptor sites can interact with complementary functional groups on other molecules, such as substrates or biological receptors. The defined geometry imposed by the intramolecular hydrogen bond can pre-organize the molecule for binding, potentially enhancing its affinity and selectivity for a target. The ability to form specific, directional non-covalent interactions is the basis for the rational design of molecules that can selectively bind to proteins or other biologically relevant macromolecules.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM, NBO)

Characterization of Hydrogen Bonds

No specific studies detailing the intramolecular or intermolecular hydrogen bonding characteristics of N-tert-Butyl-2-(hydroxymethyl)benzamide were identified. Such a study would typically involve techniques like X-ray crystallography to determine bond lengths and angles in the solid state, or computational methods like DFT to model potential hydrogen bond donors and acceptors and their interaction energies. The presence of both a hydroxyl group (-OH) and an amide group (-CONH-) suggests that this molecule can act as both a hydrogen bond donor and acceptor, likely leading to complex hydrogen bonding networks. However, without specific research, any description would be purely speculative.

HOMO-LUMO Analysis for Reactivity Prediction

Similarly, no published HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis for this compound was found. This type of analysis, typically performed using quantum chemical calculations, is crucial for understanding a molecule's electronic properties and predicting its reactivity. The energies of the HOMO and LUMO, and the resulting energy gap, provide insights into the molecule's ability to donate or accept electrons, its kinetic stability, and its potential role in chemical reactions. Without specific calculations for this compound, it is not possible to provide the HOMO-LUMO energy values or the derived reactivity descriptors.

Exploration of N Tert Butyl 2 Hydroxymethyl Benzamide and Its Analogues As Building Blocks

Precursors for Complex Molecular Architectures

N-tert-Butyl-2-(hydroxymethyl)benzamide and its analogues serve as versatile precursors for the synthesis of a diverse range of complex molecular structures. The presence of the hydroxymethyl and amide functionalities allows for various chemical modifications and cyclization reactions, leading to the formation of heterocyclic systems and other intricate molecular frameworks.

The synthesis of N-tert-butyl amides, a core component of the target molecule, can be achieved through various methods, including the Ritter reaction of nitriles with di-tert-butyl dicarbonate (B1257347) catalyzed by copper(II) triflate (Cu(OTf)₂) researchgate.net. This method provides a convenient route to N-tert-butyl benzamide (B126) derivatives from readily available starting materials.

While direct studies on this compound as a precursor are limited, the reactivity of related benzamides suggests its potential in constructing complex molecules. For instance, substituted benzamides are key intermediates in the synthesis of various biologically active compounds. A series of tert-butyl 2-(substituted benzamido) phenylcarbamates have been synthesized, demonstrating the utility of the benzamide motif in building larger molecular entities with potential anti-inflammatory activity organic-chemistry.orgresearchgate.net. The synthesis of these compounds involves the coupling of a substituted benzoic acid with an aminophenylcarbamate, a reaction that highlights the role of the amide bond in linking different molecular fragments organic-chemistry.org.

The general synthetic route to N-alkylbenzamides has been well-established, often involving the reaction of an oxaziridine with an iron(III) sulfate (B86663) catalyst rug.nl. This method provides a straightforward approach to a variety of N-substituted benzamides, which can then be further functionalized to create more complex structures.

Table 1: Examples of Complex Molecules Derived from Benzamide Precursors

PrecursorReagents and ConditionsResulting Complex MoleculeReference
Benzonitriledi-tert-butyl dicarbonate, Cu(OTf)₂N-(tert-butyl)benzamide researchgate.net
tert-butyl 2-amino phenylcarbamateSubstituted carboxylic acid, EDCI, HOBttert-butyl 2-(substituted benzamido) phenylcarbamate organic-chemistry.org
OxaziridineFe₂(SO₄)₃·5H₂O, SDS, H₂ON-Alkylbenzamide rug.nl

Design and Synthesis of Ligands for Metal Catalysis

The benzamide functional group is a well-known coordinating moiety in transition metal catalysis, often acting as a directing group for C-H activation reactions. The presence of both a nitrogen and an oxygen atom allows for the formation of stable metallacyclic intermediates, which facilitates the selective functionalization of otherwise unreactive C-H bonds.

While there is no direct literature on this compound as a ligand, the broader class of N-substituted benzamides has been extensively utilized in metal-catalyzed cross-coupling reactions. For example, N-(tert-butyl)benzamide has been employed in rhodium-catalyzed oxidative C-H/C-H cross-coupling reactions to synthesize 2-amino-2'-carboxybiaryl scaffolds semanticscholar.org. In these reactions, the N-tert-butylcarbamoyl group acts as a directing group, guiding the metal catalyst to the ortho-C-H bond of the benzamide ring semanticscholar.org.

The hydroxymethyl group in this compound could potentially participate in ligand design in several ways. It could be modified to introduce other donor atoms, creating bidentate or tridentate ligands. Alternatively, the hydroxyl group itself could coordinate to a metal center, influencing the catalytic activity and selectivity of the resulting complex.

The synthesis of palladium(II) complexes with N-(di(butyl/phenyl)carbamothioyl)benzamide ligands demonstrates the versatility of the benzamide scaffold in coordination chemistry researchgate.net. In these complexes, the ligands coordinate to the palladium center through the oxygen and sulfur atoms, forming stable cis-configured complexes researchgate.net. This suggests that derivatives of this compound could also form stable complexes with various transition metals.

Table 2: Examples of Benzamide-Based Ligands in Metal Catalysis

Ligand/Directing GroupMetal CatalystReaction TypeApplicationReference
N-(tert-butyl)carbamoylRhCl₃·3H₂OOxidative C-H/C-H Cross-CouplingSynthesis of 2-amino-2'-carboxybiaryl scaffolds semanticscholar.org
N-(di(butyl/phenyl)carbamothioyl)benzamidePalladium(II)Not specifiedAntiamoebic activity researchgate.net
FormamideNi(cod)₂/tBu-DAPO/AlEt₃[3+2] CycloadditionSynthesis of α,β-unsaturated γ-lactams rug.nl

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. The bifunctional nature of this compound makes it an interesting candidate for such transformations.

A significant application of N-substituted benzamides in cascade reactions is the synthesis of isoindolinones. Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols provides a direct route to this important class of heterocyclic compounds semanticscholar.org. In a study, N-tert-butyl benzamide was shown to react, albeit with the formation of a mixture of the desired isoindolinone and an ortho-alkenylated byproduct, highlighting the potential for this scaffold to participate in such cyclization cascades semanticscholar.org. The reaction is proposed to proceed through a five-membered ruthenacycle intermediate, formed via C-H activation directed by the amide group semanticscholar.org.

The synthesis of isoindolinones can also be achieved through other catalytic methods, such as the intramolecular amidation of ortho-vinyl benzamides researchgate.net. While this example does not start from the hydroxymethyl derivative, it demonstrates the propensity of the benzamide nitrogen to participate in intramolecular cyclization reactions to form the isoindolinone core.

Although there is no direct evidence of this compound participating in classical MCRs like the Ugi or Passerini reactions, its functional groups are amenable to such transformations. The Passerini reaction, for instance, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide researchgate.netwalisongo.ac.idmdpi.com. The hydroxymethyl group of the title compound could potentially be oxidized to an aldehyde, which could then participate as the carbonyl component in a Passerini reaction. Similarly, the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, offers another avenue for the application of derivatives of this compound nih.govnih.gov.

Table 3: Cascade and Multicomponent Reactions Involving Benzamide Scaffolds

Reaction TypeStarting MaterialKey Reagents/CatalystProductReference
Ruthenium-catalyzed cyclizationN-tert-butyl benzamide, 3-buten-2-ol[{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂OIsoindolinone and ortho-alkenylated product semanticscholar.org
Intramolecular amidationortho-Vinyl benzamideCs₂CO₃, C₄F₉IIsoindolinone researchgate.net
Passerini three-component reactionCarboxylic acid, aldehyde, isocyanideNot applicableα-Acyloxy amide researchgate.netwalisongo.ac.idmdpi.com
Ugi four-component reactionAldehyde/ketone, amine, isocyanide, carboxylic acidNot applicableBis-amide nih.govnih.gov

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N-tert-Butyl-2-(hydroxymethyl)benzamide. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. While specific experimental data for this exact compound is not publicly available, a detailed prediction of its NMR spectra can be made based on the extensive data available for its structural analogues, such as N-tert-butylbenzamide and other ortho-substituted benzamides.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region, typically between 7.2 and 7.8 ppm. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern. The proton of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a broadened singlet, integrating to two protons, in the range of 4.5-5.0 ppm. The hydroxyl proton itself is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The N-H proton of the amide group is also expected to be a broad singlet, typically found in the region of 5.9-8.0 ppm. A key feature is the singlet corresponding to the nine equivalent protons of the tert-butyl group, which would appear significantly upfield, around 1.4-1.5 ppm, due to the shielding effect of the neighboring sp³ carbons.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the amide is the most deshielded, with an expected chemical shift in the range of 165-170 ppm. The aromatic carbons will show signals between 125 and 140 ppm, with the carbon attached to the hydroxymethyl group and the carbon bearing the amide substituent having distinct chemical shifts. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to resonate around 60-65 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are expected at approximately 51-52 ppm and 28-29 ppm, respectively.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (C₆H₄)7.2 - 7.8Multiplet4H
Amide (N-H)5.9 - 8.0Broad Singlet1H
Hydroxymethyl (-CH₂OH)4.5 - 5.0Singlet2H
tert-Butyl (-C(CH₃)₃)1.4 - 1.5Singlet9H
Hydroxyl (-OH)VariableBroad Singlet1H

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic (C-NH)~138
Aromatic (C-CH₂OH)~135
Aromatic (CH)125 - 131
Hydroxymethyl (-CH₂OH)60 - 65
tert-Butyl (quaternary C)51 - 52
tert-Butyl (CH₃)28 - 29

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Probes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for identifying the functional groups present in this compound and for probing intermolecular and intramolecular interactions, particularly hydrogen bonding.

The FTIR spectrum is expected to exhibit several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxymethyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amide is anticipated to appear around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and sharp peak, is a key diagnostic feature for the amide group and is expected in the range of 1630-1680 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The bending vibration of the N-H group (Amide II band) is typically observed around 1550 cm⁻¹. Furthermore, C-H stretching vibrations of the aromatic and aliphatic (tert-butyl and hydroxymethyl) groups will be present in the 3100-2850 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the FTIR spectrum. Conversely, the aromatic C=C stretching vibrations and the symmetric C-H stretching of the aliphatic groups are typically strong in the Raman spectrum. The symmetric breathing mode of the benzene ring is another characteristic Raman band. Analysis of the Raman spectra of related molecules like t-butylamine and t-butyl alcohol can aid in the assignment of the vibrations of the corresponding groups in the target molecule.

The positions of the O-H, N-H, and C=O stretching bands are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amide N-H and C=O groups, as well as the involvement of the hydroxymethyl group, would lead to a lowering of the stretching frequencies of these groups compared to the gas phase or dilute solutions in non-polar solvents.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Functional Group
O-H Stretch3500 - 3200 (broad)WeakHydroxymethyl
N-H Stretch3400 - 3300ModerateAmide
Aromatic C-H Stretch3100 - 3000StrongAromatic Ring
Aliphatic C-H Stretch2980 - 2850Strongtert-Butyl, Hydroxymethyl
C=O Stretch (Amide I)1680 - 1630 (strong)ModerateAmide
Aromatic C=C Stretch1600 - 1450StrongAromatic Ring
N-H Bend (Amide II)~1550WeakAmide

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns upon ionization. The nominal molecular weight of the compound is 207 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 207 would be expected. The stability of this peak can vary. A primary and highly characteristic fragmentation pathway for N-tert-butyl amides involves the cleavage of the bond between the nitrogen and the tert-butyl group. This would lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a significant fragment ion at m/z 150. This fragment corresponds to the benzoyl isocyanate radical cation or a rearranged equivalent.

Another prominent fragmentation pathway involves the cleavage alpha to the carbonyl group, leading to the formation of the benzoyl cation at m/z 105 through the loss of the N-tert-butyl-hydroxymethylamino radical. The presence of the hydroxymethyl group introduces additional fragmentation possibilities. Alpha-cleavage between the benzene ring and the hydroxymethyl group could lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 176. The loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols, could also occur, leading to a peak at m/z 189.

Further fragmentation of the primary ions would lead to a series of smaller fragments. For instance, the benzoyl cation (m/z 105) can lose carbon monoxide (CO) to form the phenyl cation at m/z 77. The tert-butyl cation at m/z 57 is also a very common and stable fragment observed in the mass spectra of compounds containing this group.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Proposed Loss from Molecular Ion
207[C₁₂H₁₇NO₂]⁺˙-
189[C₁₂H₁₅NO]⁺˙H₂O
176[C₁₁H₁₄NO]⁺•CH₂OH
150[C₈H₆NO]⁺•C(CH₃)₃
105[C₇H₅O]⁺•NH(C(CH₃)₃)CH₂OH
77[C₆H₅]⁺•CONH(C(CH₃)₃)CH₂OH
57[C(CH₃)₃]⁺•C₈H₈NO₂

Future Research Trajectories and Interdisciplinary Outlook

Integration with Materials Science

The unique molecular architecture of N-tert-Butyl-2-(hydroxymethyl)benzamide makes it a compelling candidate for the development of novel functional materials. Its potential integration into materials science is multifaceted, spanning from polymer chemistry to crystal engineering.

The bifunctional nature of the molecule, containing both a reactive hydroxymethyl group and a stable benzamide (B126) core, positions it as a promising monomer or building block for the synthesis of specialty polymers. The hydroxyl group can be readily modified or used as a point of polymerization to create functional polymers such as polyesters and polyurethanes. The incorporation of the N-tert-butyl benzamide moiety into a polymer backbone could impart specific properties, including thermal stability, controlled solubility, and mechanical strength. Research into the polymerization of this and structurally related monomers could lead to the development of advanced materials for coatings, adhesives, and high-performance plastics.

Furthermore, the study of the solid-state properties of this compound is a crucial area of future research. Benzamide and its derivatives are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.orgacs.orgacs.orgnih.gov Investigating the polymorphic behavior of this compound is essential for applications in pharmaceuticals and materials science, where crystal structure can influence stability, solubility, and bioavailability. acs.orgresearchgate.net Understanding the interplay of intermolecular forces, such as hydrogen bonding from the hydroxymethyl and amide groups and van der Waals interactions from the aromatic ring and tert-butyl group, will be key to controlling its crystallization and potentially isolating polymorphs with desired characteristics. rsc.orgresearchgate.net This exploration into its crystal engineering could pave the way for its use in nonlinear optics, pigments, and other solid-state devices.

Potential in Bio-inspired Chemistry

The field of bio-inspired chemistry seeks to mimic biological systems to create novel materials and processes. This compound possesses structural elements that make it a valuable tool in this domain, particularly in the development of smart materials and biocompatible systems.

The amide linkage is a fundamental component of peptides and proteins, and the hydroxymethyl group offers a site for hydrogen bonding, similar to amino acid side chains. This makes the compound a candidate for designing synthetic mimics of biological molecules. For instance, polymers and oligomers derived from this benzamide could be engineered to fold into specific conformations, driven by intramolecular hydrogen bonds, mimicking the secondary structures of proteins. Such structures could find applications as catalysts, molecular receptors, or scaffolds for tissue engineering.

Moreover, the development of "smart" polymers that respond to external stimuli is a significant area of bio-inspired materials science. By incorporating this compound into polymer chains, it may be possible to create materials that respond to changes in temperature, pH, or specific analytes. The balance of hydrophobic (tert-butyl, phenyl) and hydrophilic (hydroxymethyl, amide) groups could lead to polymers with tunable lower critical solution temperatures (LCST), making them suitable for applications in controlled drug delivery systems and "smart" hydrogels.

Emerging Methodologies in Synthesis and Characterization

Advancements in synthetic organic chemistry and analytical techniques will be pivotal in unlocking the full potential of this compound.

Synthesis: Future synthetic research will likely focus on developing more efficient, sustainable, and scalable methods for the production of this compound and its derivatives. This includes the exploration of novel catalytic systems to streamline the amidation process. For example, copper-catalyzed reactions have shown promise for the synthesis of N-tert-butyl amides under mild, solvent-free conditions. researchgate.net The development of one-pot syntheses that minimize purification steps and reduce waste is also a key objective. General procedures for synthesizing N-substituted benzamides often involve the reaction of an activated carboxylic acid with an amine, which can be optimized for efficiency. nanobioletters.comnih.govnih.gov

Table 1: Comparison of Synthetic Approaches for Benzamide Derivatives
MethodKey ReagentsConditionsAdvantages
Classical Amidation Substituted Benzoic Acid, Thionyl Chloride, AmineOften requires multiple steps, including activation of the carboxylic acid.Well-established and versatile. nih.gov
Peptide Coupling Benzoic Acid, Amine, Coupling Agents (e.g., EDCI, HOBt)Room temperature, often in DMF.Mild conditions, suitable for complex molecules. nih.gov
Catalytic Ritter Reaction Nitriles, Di-tert-butyl dicarbonate (B1257347), Cu(OTf)2 catalystSolvent-free, room temperature.High efficiency and stability, environmentally friendly. researchgate.net
From Oxaziridines Oxaziridine, Fe2(SO4)3·5H2O, SDSAqueous media, 70 °C.Utilizes readily available starting materials. rsc.org

Characterization: The comprehensive characterization of this compound and materials derived from it will require the application of advanced analytical techniques. Beyond standard spectroscopic methods like NMR and IR, a deeper understanding of its solid-state structure and dynamics is crucial.

Advanced X-ray diffraction techniques, including single-crystal and variable-temperature powder X-ray diffraction, will be essential for identifying and characterizing different polymorphs. acs.orgacs.orgacs.org Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful in predicting crystal structures and rationalizing the stability of different polymorphs. rsc.orgresearchgate.net These computational analyses can provide insights into intermolecular interactions, lattice energies, and vibrational spectra, complementing experimental data. rsc.orgtandfonline.com The combination of experimental and computational approaches will be critical in establishing a thorough understanding of the structure-property relationships for this compound.

Table 2: Advanced Characterization Techniques
TechniqueInformation GainedRelevance
Single-Crystal X-ray Diffraction Precise atomic coordinates, bond lengths, bond angles, crystal packing.Definitive structure determination of polymorphs. nih.govacs.org
Powder X-ray Diffraction (PXRD) Fingerprint of crystalline phases, identification of polymorphs.Analysis of bulk crystalline material. acs.orgnih.gov
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, crystallization), phase change thermodynamics.Studying polymorphic transformations and thermal stability.
Computational Modeling (DFT) Lattice energies, prediction of stable crystal structures, vibrational frequencies.Understanding intermolecular forces and predicting properties. rsc.orgresearchgate.net
Solid-State NMR Information on local atomic environments in the solid state.Characterizing disorder and distinguishing between polymorphs.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

  • Methodology :
  • Analog Synthesis : Replace the hydroxymethyl group with electron-withdrawing substituents (e.g., NO2_2) and test biological activity.
  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes inhibited by benzamide derivatives ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.